molecular formula C12H19NO4 B11733626 (1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate

(1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate

Cat. No.: B11733626
M. Wt: 241.28 g/mol
InChI Key: KSRJRUTXLAQMEK-NXEZZACHSA-N
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Description

(1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique cyclopentene ring structure, which is functionalized with a tert-butoxycarbonyl-protected amine group and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate typically involves multiple steps. One common method starts with the cyclopentene ring, which undergoes a series of functionalization reactions. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, and the acetate group is added through esterification. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the synthesis. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the acetate or amine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce deprotected amines or reduced esters.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving esterases and proteases. Its protected amine group can be selectively deprotected to study the effects of free amines in biological systems.

Medicine

In medicine, this compound may serve as a precursor for the synthesis of pharmaceutical compounds. Its ability to undergo selective reactions makes it a valuable building block for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility in chemical reactions allows for the creation of tailored products for various applications.

Mechanism of Action

The mechanism of action of (1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets. The acetate ester can be hydrolyzed by esterases to release the active amine, which can then interact with biological targets such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate: This is a stereoisomer of the compound with similar chemical properties but different spatial arrangement.

    (1S,4S)-4-amino-cyclopent-2-en-1-yl acetate: This compound lacks the Boc protecting group, making it more reactive in certain conditions.

    (1S,4S)-4-{[(methoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate: This compound has a methoxycarbonyl protecting group instead of the Boc group, offering different reactivity and stability.

Uniqueness

The uniqueness of (1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate lies in its combination of a cyclopentene ring, a Boc-protected amine, and an acetate ester. This combination allows for selective reactions and modifications, making it a versatile intermediate in various chemical and biological applications.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

[(1S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate

InChI

InChI=1S/C12H19NO4/c1-8(14)16-10-6-5-9(7-10)13-11(15)17-12(2,3)4/h5-6,9-10H,7H2,1-4H3,(H,13,15)/t9-,10-/m1/s1

InChI Key

KSRJRUTXLAQMEK-NXEZZACHSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H](C=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)OC1CC(C=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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